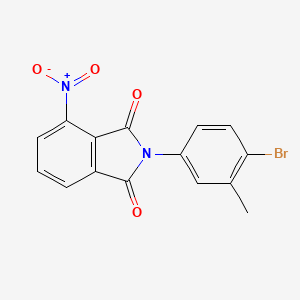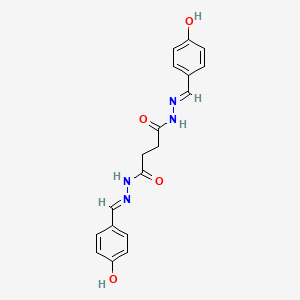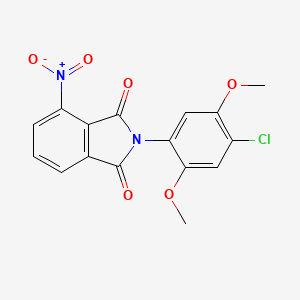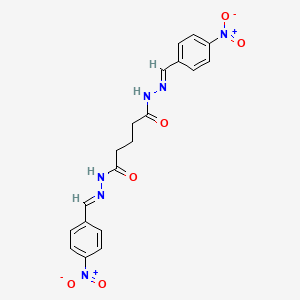
2-(4-bromo-3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound, in particular, is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, which is fused to an isoindole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the bromination of 3-methylphenyl derivatives followed by nitration and subsequent cyclization to form the isoindole core. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bromine or N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure safety and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Cyclization: Strong acids or bases, elevated temperatures.
Major Products Formed
Reduction: Formation of 2-(4-AMINO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the isoindole core can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-BROMO-3-METHYLPHENYL)METHANOL
- Methyl 4-bromo-3-methylbenzoate
- (4-Bromo-3-methylphenyl)(methyl)sulphane
Uniqueness
2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of its structural features, including the bromine atom, nitro group, and isoindole core. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C15H9BrN2O4 |
|---|---|
Peso molecular |
361.15 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrN2O4/c1-8-7-9(5-6-11(8)16)17-14(19)10-3-2-4-12(18(21)22)13(10)15(17)20/h2-7H,1H3 |
Clave InChI |
WUUOOPGFBRSJAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11708266.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708269.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)

![N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide](/img/structure/B11708275.png)


![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11708289.png)
![5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11708295.png)
![5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11708306.png)
![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)
methanone](/img/structure/B11708316.png)

